ethyl(2-fluoroethyl)amine hydrochloride
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Overview
Description
Ethyl(2-fluoroethyl)amine hydrochloride is a chemical compound with the molecular formula C4H10FN·HCl. It is a fluorinated alkylammonium salt, which is often used in various chemical syntheses and research applications. The presence of the fluorine atom in its structure imparts unique chemical properties, making it valuable in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl(2-fluoroethyl)amine hydrochloride can be synthesized through several methods. One common approach involves the nucleophilic substitution of 2-fluoroethylamine with ethyl halides under controlled conditions. The reaction typically requires a base to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar nucleophilic substitution techniques. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Ethyl(2-fluoroethyl)amine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with alkyl halides to form substituted amines.
Oxidation: Can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can convert it to simpler amines or hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves alkyl halides and a base such as sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Major Products Formed
Nucleophilic Substitution: Produces various substituted amines.
Oxidation: Forms nitroso or nitro derivatives.
Reduction: Yields simpler amines or hydrocarbons.
Scientific Research Applications
Ethyl(2-fluoroethyl)amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic uses, including as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl(2-fluoroethyl)amine hydrochloride involves its interaction with various molecular targets. The fluorine atom enhances its reactivity, allowing it to form stable bonds with other molecules. This property is particularly useful in medicinal chemistry, where it can modify the activity of biological targets such as enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoroethylamine hydrochloride
- 2,2,2-Trifluoroethylamine hydrochloride
- 2,2-Difluoroethylamine hydrochloride
- 3,3,3-Trifluoropropylamine
Uniqueness
Ethyl(2-fluoroethyl)amine hydrochloride is unique due to its specific ethyl and fluoroethyl groups, which provide distinct reactivity and stability compared to other fluorinated amines. This uniqueness makes it particularly valuable in specialized chemical syntheses and research applications .
Properties
CAS No. |
850335-64-7 |
---|---|
Molecular Formula |
C4H11ClFN |
Molecular Weight |
127.59 g/mol |
IUPAC Name |
N-ethyl-2-fluoroethanamine;hydrochloride |
InChI |
InChI=1S/C4H10FN.ClH/c1-2-6-4-3-5;/h6H,2-4H2,1H3;1H |
InChI Key |
DLWXCICBYBNVOI-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCF.Cl |
Purity |
95 |
Origin of Product |
United States |
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